molecular formula C13H20ClN3O3S B8422379 Diazoxide choline CAS No. 1098065-76-9

Diazoxide choline

Cat. No.: B8422379
CAS No.: 1098065-76-9
M. Wt: 333.84 g/mol
InChI Key: YLLWQNAEYILHLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazoxide choline involves the reaction of diazoxide with choline chloride. Diazoxide is first synthesized by the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde. The resulting diazoxide is then reacted with choline chloride to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diazoxide choline has a wide range of scientific research applications:

Mechanism of Action

Diazoxide choline exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, reducing calcium influx and subsequently inhibiting insulin release from pancreatic beta cells. This mechanism helps to manage hypoglycemia by preventing excessive insulin secretion . Additionally, this compound has been shown to reduce vascular resistance and exhibit hypotensive activity .

Comparison with Similar Compounds

Uniqueness: Diazoxide choline is unique in its dual role as a potassium channel activator and its specific application in managing hyperinsulinemic hypoglycemia. Unlike thiazide diuretics, it does not exhibit diuretic activity. Compared to sulfonylureas, it has the opposite effect on insulin release, making it suitable for conditions where insulin suppression is needed .

Properties

CAS No.

1098065-76-9

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1

InChI Key

YLLWQNAEYILHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12-L reaction flash was charged with 2.0 kg diazoxide and 5.0-L THF with stirring and heating to 55° C. Choline hydroxide (45% solution in methanol, 2.32 L) was added dropwise to this reaction mixture over about 2.5 hr with stirring. The temperature was maintained at 60±5° C. After addition of choline hydroxide, stirring was continued for about 30 min. The reaction mixture was clarified by in-line 10 micron filtration upon transfer to a 22-L reaction flask pre-charged with 2-L pre-filtered THF, into which was added 10-L pre-filtered MTBE dropwise. This reaction mixture was transferred to another flask which was then charged with an additional 30-L pre-filtered MTBE dropwise, with adjustment of temperature to <5° C. and stirring for about 2 hr. Diazoxide choline salt was recovered by vacuum filtration to afford 2.724 kg (94%) diazoxide choline salt (99.8%, HPLC purity), confirmed by 1H NMR, IR, and UV/Visible analysis.
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